N-(2-ethyl-6-methylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide
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Description
N-(2-ethyl-6-methylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide is a useful research compound. Its molecular formula is C25H26N4O2 and its molecular weight is 414.509. The purity is usually 95%.
The exact mass of the compound N-(2-ethyl-6-methylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2-ethyl-6-methylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-ethyl-6-methylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
Researchers have developed various synthetic routes to access pyrimidine derivatives due to their importance in medicinal chemistry and pharmaceutical applications. For instance, Brown and Waring (1977) described a general route to access 2-(pyrimidin-2'-yl)acetic acids and esters, showcasing the versatility of pyrimidine scaffolds in chemical synthesis (Brown & Waring, 1977). Similarly, Hachiyama et al. (1983) explored the reaction of ethyl N-(3-cyano-4, 5-dihydro-2-thienyl) oxamate with cyanomethylene compounds, leading to the formation of 2-[4-amino-5, 6-dihydrothieno [2, 3-d] pyrimidine] acetic acid derivatives, highlighting the reactivity of pyrimidine analogues (Hachiyama et al., 1983).
Antimicrobial Activity
The synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings using citrazinic acid as a starting material by Hossan et al. (2012) demonstrated good antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid. This study highlights the potential of pyrimidine derivatives in the development of new antimicrobial agents (Hossan et al., 2012).
Antifolate and Antitumor Activities
Gangjee et al. (2009) designed and synthesized classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors, showing potential as antitumor agents. Their work demonstrates the significant role of pyrimidine derivatives in the design of compounds with antifolate activity, crucial for cancer treatment (Gangjee et al., 2009).
properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2/c1-4-18-13-9-10-17(3)22(18)27-21(30)15-29-14-20(19-11-7-6-8-12-19)23-24(29)25(31)28(5-2)16-26-23/h6-14,16H,4-5,15H2,1-3H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTMYZBOFDSYHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C=C(C3=C2C(=O)N(C=N3)CC)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethyl-6-methylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide |
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